molecular formula C16H16N2O4S B2505785 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1351642-17-5

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2505785
CAS RN: 1351642-17-5
M. Wt: 332.37
InChI Key: AUJWLVZBUIEGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide" is a complex organic molecule that appears to be related to various acetamide derivatives with potential biological activity. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of related acetamide derivatives involves the reaction of hydroxyphenyl acetamide with different reagents. For instance, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide was achieved by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . Similarly, novel acetamides with bioactivity were synthesized by combining 1,2-benzisothiazol-3-yloxy with 1-aryl-3-cyanopyrazol-5-yl moieties . These methods suggest that the synthesis of the compound would likely involve multi-step reactions, possibly starting with a hydroxyphenyl acetamide and introducing the thiophen-2-yl and oxobenzo[d]oxazol-3(2H)-yl groups through subsequent reactions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as NMR, FTIR, and sometimes X-ray crystallography. For example, the structure of silylated derivatives was investigated using 1H, 13C, and 29Si NMR spectroscopy, along with X-ray single-crystal analysis . These techniques could be applied to determine the structure of "this compound" and confirm the presence of the expected functional groups and overall molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can vary. In the case of silylated derivatives, transsilylation reactions were observed, leading to the formation of different heterocyclic compounds . Additionally, the interaction with methyl(organyl)dichlorosilanes resulted in silaheterocyclic benzoxazasiloles and their hydrolysis products . These findings suggest that the compound may also undergo various chemical reactions, particularly those involving its acetamide moiety, which could be exploited for further functionalization or bioactivity studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The equilibrium between different cyclic forms, as seen in the silylated derivatives, can affect their stability and reactivity . The bioactivity of these compounds, as demonstrated by their inhibitory effects on bacteria and algae, indicates that they may interact with biological systems in a significant way . These properties would be important to consider when analyzing "this compound," as they could impact its potential applications in medicinal chemistry or material science.

Scientific Research Applications

Chemoselective Synthesis

Compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide are utilized in chemoselective synthesis processes. For instance, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide is crucial for the synthesis of antimalarial drugs, demonstrating the relevance of such compounds in drug development (Magadum & Yadav, 2018).

Antifungal and Plant Growth Regulating Activities

Research on novel triazole compounds containing thioamide groups, which share a functional resemblance, shows significant antifungal activities and potential as plant growth regulators. This indicates the agricultural applications of such chemical structures (Fa-qian et al., 2005).

Optoelectronic Properties

Thiazole-based polythiophenes, which include structurally related monomers, exhibit notable optoelectronic properties. These findings are relevant for the development of materials in electronics and photonics, highlighting the importance of such compounds in advancing material sciences (Camurlu & Guven, 2015).

Enzyme Inhibition and Molecular Docking Studies

The synthesis of 1,2,4-triazole-derived compounds, including those with thiophen-2-ylmethyl groups, demonstrates potential in enzyme inhibition. These compounds have shown inhibitory effects against various enzymes, suggesting their potential in drug design and discovery for treating diseases related to enzyme dysfunction (Riaz et al., 2020).

Antimicrobial Activities

Synthesized compounds with thiazole derivatives have been evaluated for their antimicrobial activities, indicating the potential use of similar compounds in developing new antimicrobial agents. This area of research is crucial for addressing the growing concern of antibiotic resistance (Saravanan et al., 2010).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-16(21,13-7-4-8-23-13)10-17-14(19)9-18-11-5-2-3-6-12(11)22-15(18)20/h2-8,21H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJWLVZBUIEGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CN1C2=CC=CC=C2OC1=O)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.